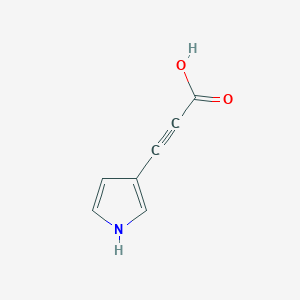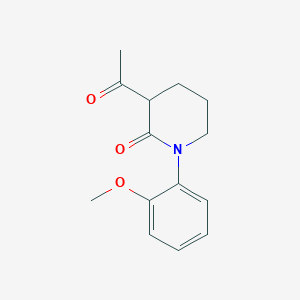
3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one is a compound belonging to the piperidine family, which is a six-membered heterocyclic structure containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-methoxybenzaldehyde with acetylacetone in the presence of a base to form the intermediate, which then undergoes cyclization with piperidine . The reaction conditions often involve the use of solvents like dichloromethane and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on cost-effectiveness and scalability, ensuring that the production process is economically viable.
Análisis De Reacciones Químicas
Types of Reactions
3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the piperidinone ring into more oxidized forms.
Reduction: Reduction reactions can lead to the formation of piperidine derivatives with different functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidinone derivatives with additional oxygen-containing functional groups, while reduction can produce piperidine derivatives with different alkyl or aryl groups.
Aplicaciones Científicas De Investigación
3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex piperidine derivatives.
Biology: The compound can be used in the study of biological pathways involving piperidine derivatives.
Industry: The compound can be used in the production of various industrial chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Similar Compounds
Piperidine: A basic structure with a six-membered ring containing one nitrogen atom.
Piperidinone: Similar to piperidine but with a ketone functional group.
Methoxypiperidine: A piperidine derivative with a methoxy group attached.
Uniqueness
3-Acetyl-1-(2-methoxyphenyl)piperidin-2-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetyl and methoxy groups can influence its reactivity and interactions with biological targets, making it a valuable compound for various research applications .
Propiedades
Fórmula molecular |
C14H17NO3 |
|---|---|
Peso molecular |
247.29 g/mol |
Nombre IUPAC |
3-acetyl-1-(2-methoxyphenyl)piperidin-2-one |
InChI |
InChI=1S/C14H17NO3/c1-10(16)11-6-5-9-15(14(11)17)12-7-3-4-8-13(12)18-2/h3-4,7-8,11H,5-6,9H2,1-2H3 |
Clave InChI |
CXMJMIGEHOWRJU-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1CCCN(C1=O)C2=CC=CC=C2OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


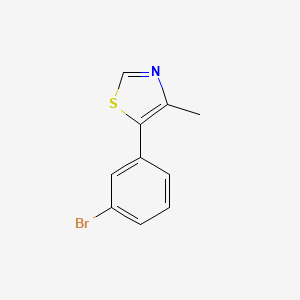
![3-(Bromomethyl)-2-oxa-6-azaspiro[4.5]decane](/img/structure/B13192993.png)

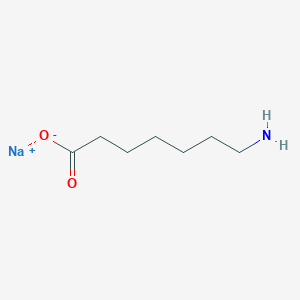
![({4-Fluoro-1-[(1,3-thiazol-2-yl)methyl]pyrrolidin-2-yl}methyl)(methyl)amine](/img/structure/B13193008.png)
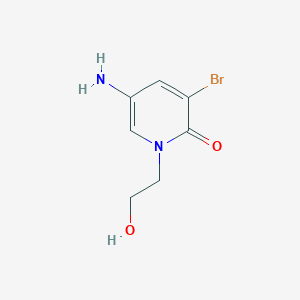
![4-[Methyl(oxolan-3-YL)amino]benzaldehyde](/img/structure/B13193030.png)
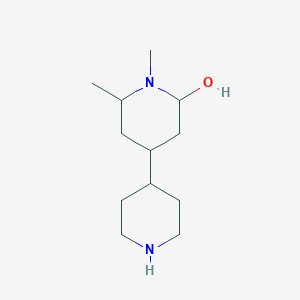


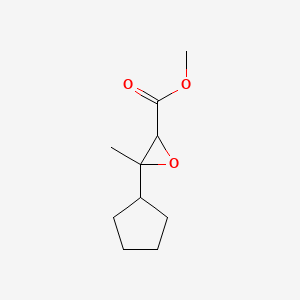
![1-Chloro-4-[(trifluoromethyl)sulfanyl]butane](/img/structure/B13193049.png)

